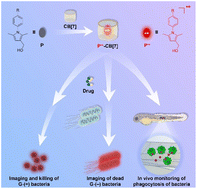Supramolecular pyrrole radical cations for bacterial theranostics†
Biomaterials Science Pub Date: 2023-11-20 DOI: 10.1039/D3BM01472J
Abstract
Bacterial infections with emerging resistance to antibiotics require urgent development of antibacterial agents with new core skeletons. Recently, a series of antibacterial agents have been reported based on positively charged organic groups, such as ammonium, guanidine, and phosphonium groups, which can selectively bind and destroy negatively charged bacterial membranes. To achieve imaging-guided precise antibacterial therapy, these positively charged organic groups usually require further decoration with imaging modalities, such as fluorescence. However, most fluorophores with electron-closed shell structures usually suffer from tedious synthetic procedures for preparation. We herein prepare a series of positively charged and deep-red fluorescent supramolecular pyrrole radical cations (P˙+–CB[7]) based on the simple mixing of pyrroles and CB[7] in water under air. The readily available deep-red fluorescent P˙+–CB[7] can not only be used for selective imaging and killing of live Gram-positive bacteria with excellent biocompatibility, but also for imaging of dead Gram-negative bacteria killed by drugs and in vivo monitoring of phagocytosis of bacteria by innate immune cells in zebrafish. It is believed that the deep-red fluorescent pyrrole radical cations as a new core skeleton are promising in bacterial theranostics.


Recommended Literature
- [1] Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines†
- [2] Two-dimensional atom ellipsoid model for analysing He–Li2[(A)1Σu+] rotational collisions with multiple impacts
- [3] Synthesis, functionalisation and post-synthetic modification of bismuth metal–organic frameworks†
- [4] Scaling and systems biology for integrating multiple organs-on-a-chip†
- [5] Disordered peptide chains in an α-C-based coarse-grained model†
- [6] NMR and TRLFS studies of Ln(iii) and An(iii) C5-BPP complexes†
- [7] SERS-active substrate assembled by Ag NW-embedded porous polystyrene fibers†
- [8] Cellulose modification by polymer grafting: a review
- [9] Improved detection of low vapor pressure compounds in air by serial combination of single-sided membrane introduction with fiber introduction mass spectrometry (SS-MIMS-FIMS)
- [10] Identification of bioactive compounds in Lactobacillus paracasei subsp. paracasei NTU 101-fermented reconstituted skimmed milk and their anti-cancer effect in combination with 5-fluorouracil on colorectal cancer cells

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 124387-19-5
-
CAS no.: 124252-41-1
-
CAS no.: 107016-79-5









